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For Researchers, Scientists, and Drug Development Professionals

The steric and electronic properties of phosphine ligands are fundamental parameters in the

design and optimization of transition metal catalysts. Among the various descriptors for these

properties, the Tolman cone angle (θ) remains a cornerstone for quantifying the steric bulk of

phosphine ligands. This technical guide provides an in-depth exploration of the Tolman cone

angle, from its conceptual origins to modern computational determination, tailored for

professionals in chemical research and development.

The Core Concept of the Tolman Cone Angle
Introduced by Chadwick A. Tolman in 1977, the cone angle is a measure of the steric bulk of a

phosphine ligand when coordinated to a metal center.[1][2][3][4] It is defined as the apex angle

of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the

outermost atoms of the ligand's substituents.[5][6] A larger cone angle signifies greater steric

hindrance around the metal center, which can profoundly influence the reactivity, selectivity,

and stability of a catalyst.[2]

The Tolman cone angle is a critical parameter in catalyst design, as it allows for the systematic

modification of the steric environment at the metal center to achieve desired catalytic

outcomes. For instance, increasing the cone angle of a phosphine ligand can promote

reductive elimination, a key step in many cross-coupling reactions, by destabilizing the metal-

ligand bond. Conversely, ligands with smaller cone angles may be preferred when substrate

access to the metal center is crucial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1213122?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7931422/
https://par.nsf.gov/servlets/purl/10166486
https://scispace.com/papers/steric-effects-of-phosphorus-ligands-in-organometallic-18q2xcsioi?citations_page=81
https://books.rsc.org/books/edited-volume/1358/chapter/945378/Ligand-electronic-effects-in-homogeneous-catalysis
https://en.wikipedia.org/wiki/Ligand_cone_angle
https://www.oxfordsciencetrove.com/abstract/10.1093/hesc/9780198559184.001.0001/isbn-9780198559184-book-part-12
https://par.nsf.gov/servlets/purl/10166486
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodologies for Determining the Tolman Cone
Angle
The determination of the Tolman cone angle has evolved from physical models to sophisticated

computational methods. Understanding these methodologies is crucial for interpreting and

applying cone angle data.

Original Experimental Protocol: The Physical Model
Approach
The initial determination of cone angles by Tolman was based on measurements from physical,

space-filling Corey-Pauling-Koltun (CPK) models.[7]

Methodology:

Model Construction: A physical model of the phosphine ligand (PR₃) is constructed using

CPK space-filling models.

Coordination to a Metal Center: The phosphine model is attached to a model of a nickel

atom. The Ni-P bond length is fixed at a standard value of 2.28 Å, which was derived from

the average of Ni-P bond lengths in several crystal structures.[7]

Conformational Adjustment: The substituents (R groups) on the phosphorus atom are

arranged to form the smallest possible cone, representing the minimum steric profile of the

ligand.

Angle Measurement: A specialized protractor or ruler is used to measure the angle from the

nickel atom to the outermost edges of the hydrogen atoms on the substituents. This

measured angle is the Tolman cone angle (θ).

For asymmetric phosphines (PR₁R₂R₃), the cone angle was estimated by taking the average of

the half-angles of the three substituents and then doubling the result.[7]

Determination from X-ray Crystallography Data
With the advent of routine X-ray crystallography, it became possible to determine cone angles

from the experimentally determined solid-state structures of metal-phosphine complexes.
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Methodology:

Crystal Structure Determination: A single crystal of a metal complex containing the

phosphine ligand of interest is synthesized and its structure is determined by X-ray

diffraction. This provides the precise atomic coordinates of all atoms in the complex.

Data Extraction: The crystallographic information file (CIF) contains the atomic coordinates,

bond lengths, and bond angles. The M-P bond length and the coordinates of the ligand's

atoms are extracted.

Computational Calculation: The cone angle is then calculated computationally from these

coordinates. The calculation involves placing the metal atom at the origin and determining

the angle of a cone that encompasses all the atoms of the phosphine ligand, considering

their van der Waals radii. While various software can perform this calculation, it often

involves custom scripts or specialized crystallographic software packages. It is important to

note that the cone angle can vary depending on the specific conformation of the ligand in the

crystal structure.[8]

Modern Computational Chemistry Approach
The most common and versatile method for determining Tolman cone angles today is through

computational chemistry, typically employing a combination of molecular mechanics (MM) and

density functional theory (DFT).[7][9] This approach allows for the determination of cone angles

for a wide range of ligands, including those for which experimental data is unavailable.

Methodology:

Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal-

containing fragment is generated. Common fragments include [Ni(CO)₃] for tetrahedral,

[AuCl] for linear, and [IrCl₃(CO)₂] for octahedral environments to probe the ligand's behavior

in different coordination spheres.[7]

Conformational Search: A molecular mechanics (MM) based conformational search is

performed to identify the low-energy conformers of the coordinated ligand. This step is

crucial as the cone angle is highly dependent on the ligand's conformation.[9]
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DFT Optimization: The lowest energy conformer identified in the MM search is then

subjected to a full geometry optimization using a more accurate method, typically DFT. This

provides a precise 3D structure of the ligand in its most stable coordinated state.[7][9]

Cone Angle Calculation: From the optimized geometry, the cone angle is calculated. This is

done by defining the metal atom as the vertex and then finding the maximum angle of a cone

that encloses the van der Waals spheres of all the atoms of the phosphine ligand.[7]

Quantitative Data: Tolman Cone Angles of Common
Phosphine Ligands
The following table summarizes the original Tolman cone angles (θ) and recently recomputed

values in different coordination environments: linear (θL), tetrahedral (θT), and octahedral (θO).

[7] The recomputed values provide a more nuanced understanding of how the steric profile of a

ligand can adapt to its coordination environment.
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Ligand Original θ (°)
Computed θL
(°)

Computed θT
(°)

Computed θO
(°)

PH₃ 87 105.1 106.4 101.0

PMe₃ 118 121.7 120.5 122.1

PEt₃ 132 167.7 169.0 157.8

PⁿPr₃ 132 167.7 169.1 157.7

PⁱPr₃ 160 174.1 170.1 163.1

PⁿBu₃ 132 168.6 171.5 160.6

PᵗBu₃ 182 187.7 183.7 167.1

PCy₃ 170 176.3 174.7 164.9

PPh₃ 145 168.0 165.8 152.0

P(o-Tol)₃ 194 190.3 183.4 175.6

P(p-Tol)₃ 145 167.9 165.7 152.1

P(OMe)₃ 107 134.1 132.8 126.8

P(OEt)₃ 109 144.3 142.3 135.2

P(OPh)₃ 128 157.3 155.0 143.2

PF₃ 104 104.9 106.0 107.8

PCl₃ 124 124.0 125.4 127.6

Data sourced from Dalton Transactions, 2019, 48, 15036-15048.[7]

Visualizing Workflows and Relationships
Experimental and Computational Workflow for Cone
Angle Determination
The following diagram illustrates the distinct workflows for the original physical model-based

determination and the modern computational approach.
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Original Physical Model Workflow Modern Computational Workflow
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Caption: Workflows for Tolman cone angle determination.

Relationship Between Cone Angle and Catalytic
Properties
The Tolman cone angle provides a predictive framework for how a ligand's steric bulk will

influence the properties of a catalyst. This logical relationship is depicted below.
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Caption: Influence of cone angle on catalyst properties.

Conclusion
The Tolman cone angle is an indispensable tool in the field of organometallic chemistry and

catalysis. While its original determination was based on physical models, modern

computational techniques have not only refined its calculation but also expanded its

applicability. For researchers in drug development and other areas where catalytic efficiency is

paramount, a thorough understanding of the Tolman cone angle and its implications for ligand

design is essential for the rational development of novel and improved catalytic systems.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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